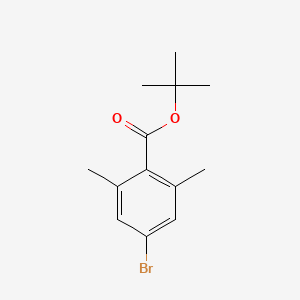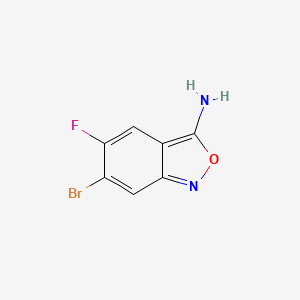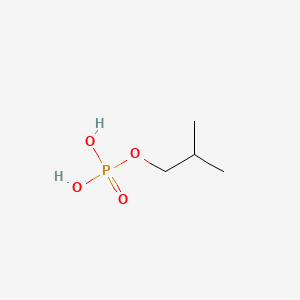
Isobutyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutyl dihydrogen phosphate is an organophosphorus compound with the molecular formula C4H11O4P. It is a derivative of phosphoric acid where one of the hydrogen atoms is replaced by an isobutyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isobutyl dihydrogen phosphate can be synthesized through the esterification of phosphoric acid with isobutanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 60-80°C and continuous stirring to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, phosphoric acid and isobutanol, are mixed in a reactor with a catalyst. The mixture is heated and stirred continuously until the reaction is complete. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Isobutyl dihydrogen phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze back to phosphoric acid and isobutanol.
Esterification and Transesterification: It can participate in further esterification reactions to form more complex esters or undergo transesterification with other alcohols.
Oxidation and Reduction: While not common, it can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water and acidic or basic conditions.
Esterification: Alcohols and acid catalysts like sulfuric acid.
Oxidation and Reduction: Strong oxidizing or reducing agents under controlled conditions.
Major Products Formed
Hydrolysis: Phosphoric acid and isobutanol.
Esterification: More complex esters depending on the alcohol used.
Oxidation and Reduction: Various oxidized or reduced phosphorus compounds.
Aplicaciones Científicas De Investigación
Isobutyl dihydrogen phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in the study of enzyme mechanisms and as a buffer in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of flame retardants, plasticizers, and as an additive in lubricants.
Mecanismo De Acción
The mechanism of action of isobutyl dihydrogen phosphate involves its ability to donate or accept protons due to the presence of the phosphate group. This property makes it useful as a catalyst in various chemical reactions. In biological systems, it can interact with enzymes and other proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- Butyl dihydrogen phosphate
- Ethyl dihydrogen phosphate
- Methyl dihydrogen phosphate
Comparison
Isobutyl dihydrogen phosphate is unique due to the presence of the isobutyl group, which imparts different physical and chemical properties compared to its analogs. For example, the isobutyl group provides greater hydrophobicity and steric hindrance, affecting its reactivity and solubility.
Propiedades
Número CAS |
84593-27-1 |
|---|---|
Fórmula molecular |
C4H11O4P |
Peso molecular |
154.10 g/mol |
Nombre IUPAC |
2-methylpropyl dihydrogen phosphate |
InChI |
InChI=1S/C4H11O4P/c1-4(2)3-8-9(5,6)7/h4H,3H2,1-2H3,(H2,5,6,7) |
Clave InChI |
SVBLDLLXNRGMBG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


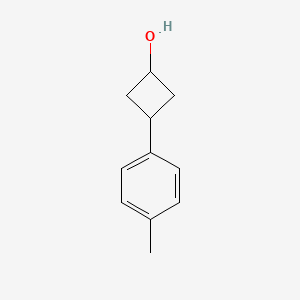
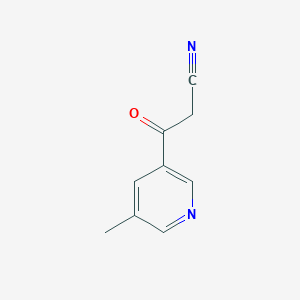
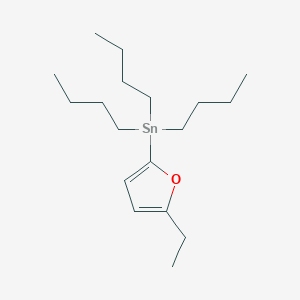
![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-cyclohexylacetamide](/img/structure/B13693381.png)
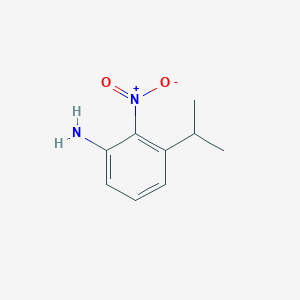
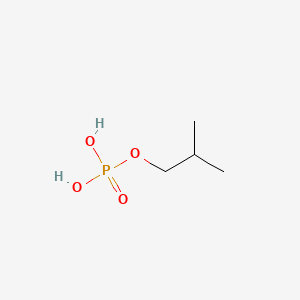
![5-Bromo-2-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B13693396.png)

![3-Chloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline](/img/structure/B13693411.png)
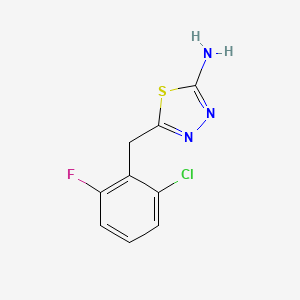

![2-Amino-8-fluoro-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13693426.png)
